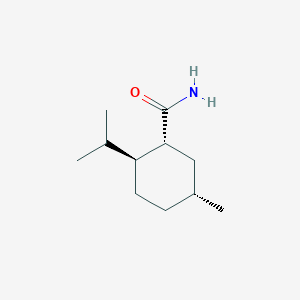

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide

Overview

Description

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide is a chiral compound with a cyclohexane ring substituted with an isopropyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate. This reaction employs diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . The reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol (e.r. = 97:3) in 70% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar stereoselective reactions. The use of flow chemistry and microreactor technology can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include diacetoxyiodobenzene (DIB) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of γ-aminobutyric acid (GABA) A receptors, enhancing the effects of GABA . Additionally, it may interact with transient receptor potential (TRP) ion channels, exerting antinociceptive and local anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate

- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride

Uniqueness

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide is unique due to its specific stereochemistry and its ability to act as a chiral building block in organic synthesis. Its interactions with GABA A receptors and TRP ion channels also distinguish it from other similar compounds .

Biological Activity

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide, also known by its CAS number 926913-58-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₈H₂₈N₂O, with a molecular weight of approximately 288.43 g/mol. The structure features a cyclohexane ring substituted with a carboxamide group and isopropyl and methyl groups, contributing to its unique biological profile.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of this compound derivatives. One notable derivative tested was (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. This compound demonstrated significant efficacy in models of chemically-induced seizures (pentylenetetrazole and maximal electroshock stimulation), indicating its potential as an anticonvulsant agent .

Table 1: Summary of Anticonvulsant Activity

| Compound Name | Model Used | Efficacy |

|---|---|---|

| (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride | Pentylenetetrazole (PTZ) | High |

| Maximal Electroshock Stimulation | High |

The mechanism underlying the anticonvulsant activity appears to involve modulation of neurotransmitter systems. Specifically, it is suggested that the compound may enhance GABAergic transmission or inhibit excitatory neurotransmission pathways. This dual action could contribute to its effectiveness in preventing seizure activity.

Case Studies

A study conducted on the synthesized derivative mentioned above provided compelling evidence for its biological activity. In vivo experiments showed that the compound not only reduced seizure frequency but also prolonged the time until the onset of seizures in treated subjects compared to controls .

Another investigation into related compounds indicated that structural modifications could enhance or diminish biological activity. For instance, variations in the alkyl side chains influenced both potency and selectivity towards different receptor types involved in seizure modulation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate lipophilicity (LogP ~ 4.29), which may influence absorption and distribution within biological systems . Toxicological assessments are necessary to determine safe dosage ranges and identify any potential adverse effects.

Properties

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H2,12,13)/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINKDHKJINNQQW-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.